molecular formula C15H22ClNO4 B8185850 (R)-3-(2-Amino-2-tert-butoxycarbonyl-ethyl)-benzoic acid methyl ester hydrochloride

(R)-3-(2-Amino-2-tert-butoxycarbonyl-ethyl)-benzoic acid methyl ester hydrochloride

Cat. No.: B8185850
M. Wt: 315.79 g/mol
InChI Key: YDNOMDXSZOOWFR-UTONKHPSSA-N
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Description

(R)-3-(2-Amino-2-tert-butoxycarbonyl-ethyl)-benzoic acid methyl ester hydrochloride is a chiral organic compound featuring a benzoic acid methyl ester backbone substituted with a tert-butoxycarbonyl (Boc)-protected aminoethyl group. The (R)-configuration at the stereocenter distinguishes it from its (S)-enantiomer, which may exhibit divergent biological or physicochemical properties. This compound is typically synthesized via multi-step protocols involving protective group chemistry, such as Boc protection of amines, esterification, and stereoselective hydrogenation . Its structural features—particularly the Boc group and hydrochloride salt—render it a critical intermediate in pharmaceutical synthesis, especially for peptide mimetics or kinase inhibitors.

Properties

IUPAC Name

methyl 3-[(2R)-2-amino-3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]benzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4.ClH/c1-15(2,3)20-14(18)12(16)9-10-6-5-7-11(8-10)13(17)19-4;/h5-8,12H,9,16H2,1-4H3;1H/t12-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDNOMDXSZOOWFR-UTONKHPSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC1=CC(=CC=C1)C(=O)OC)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H](CC1=CC(=CC=C1)C(=O)OC)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection of the Amine Group

The Boc group is introduced to protect the primary amine during subsequent reactions. A representative method involves:

  • Reacting 3-(2-aminoethyl)benzoic acid with di-tert-butyl dicarbonate (Boc anhydride) in a biphasic system (water/dichloromethane) with a base like sodium bicarbonate .

  • Example conditions: 0.1–0.4 equivalents of hydrochloric acid catalyze the reaction at 0–25°C for 2–6 hours, achieving >90% yield.

Key optimization : Excess Boc anhydride (1.2–1.5 eq) ensures complete protection, while controlled pH prevents ester hydrolysis.

Methyl Esterification of the Carboxylic Acid

The benzoic acid moiety is esterified using methanol under acidic conditions:

  • HCl gas is bubbled into a methanol solution of Boc-protected 3-(2-aminoethyl)benzoic acid at 50–60°C for 12–24 hours.

  • Post-reaction, the mixture is concentrated, and residual HCl is neutralized with sodium bicarbonate .

Yield : 70–85% after recrystallization from isopropyl alcohol .

Enantioselective Synthesis of the R-Enantiomer

Racemic mixtures require resolution to isolate the R-enantiomer. Two approaches are documented:

Enzymatic Resolution

  • L-acylase enzymes selectively hydrolyze the S-enantiomer of a racemic Boc-protected intermediate, leaving the R-enantiomer intact.

  • Conditions: pH 8.0 buffer, 65°C, 19-hour incubation, followed by acidification (pH 3) and extraction with ethyl acetate .

Chiral Chromatography

  • Preparative HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolves enantiomers with >99% ee.

Hydrochloride Salt Formation

The free amine is protonated using HCl gas in methanol or hydrochloric acid in ethyl acetate:

  • Example: A methanol solution of the R-enantiomer is treated with HCl gas at 55°C overnight, followed by solvent removal and crystallization from dichloromethane .

Purity : >98% by HPLC after drying under vacuum.

Industrial-Scale Process from Synnova Intermediates Pvt. Ltd.

A four-stage synthesis is described in industrial documentation:

StageReactantsConditionsProduct
1Thiourea, dimethyl malonate, formaldehydeMethanol, NaOMe, 65°CSodium 2-thiobarbiturate
2Sodium 2-thiobarbiturate, propyl bromideHCl/NaOH, 50°C2-(Propylthio)pyrimidine-4,6-diol
3Nitric acid, acetic acid60–85°C, 24 hoursNitrated intermediate
4Phosphoryl trichloride, methylene dichlorideNaHCO₃/NaCl, 25°CFinal hydrochloride salt

Critical Note : Stage 4 uses phosphoryl trichloride for phosphorylation, followed by hydrochloride salt isolation via filtration.

Comparative Analysis of Methodologies

Efficiency of Boc Protection Strategies

  • Boc anhydride vs. Boc-Oxyma : Boc anhydride in dichloromethane achieves higher yields (90% vs. 75%) but requires strict pH control.

  • Solvent selection : Polar aprotic solvents (e.g., dioxane ) improve reaction homogeneity but complicate Boc group removal.

Challenges and Optimization Opportunities

  • Racemization risk : Elevated temperatures during esterification may racemize the chiral center. Mitigated by keeping reactions below 60°C.

  • Solvent recovery : Methylene dichloride and ethyl acetate are recycled via distillation, reducing environmental impact .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoic acid moiety, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the ester or amide functionalities, converting them to alcohols or amines, respectively.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary alcohols or amines .

Scientific Research Applications

Synthesis and Preparation

The synthesis of this compound typically involves several steps:

  • Protection of the Amino Group : The amino group is protected using a tert-butoxycarbonyl (Boc) group.
  • Formation of the Benzoic Acid Derivative : The benzoic acid core is synthesized or sourced.
  • Coupling Reaction : The protected amino group is coupled with the benzoic acid derivative using coupling reagents.
  • Esterification : The carboxylic acid group is esterified using methanol under acidic conditions.
  • Hydrochloride Formation : The final product is converted to its hydrochloride salt form by treatment with hydrochloric acid .

Chemistry

  • Intermediate in Synthesis : This compound serves as an important intermediate in the synthesis of more complex organic molecules, facilitating various chemical reactions .

Biology

  • Enzyme-Substrate Interactions : It can be used to study enzyme-substrate interactions, providing insights into biochemical pathways and mechanisms .
  • Building Block for Peptide Synthesis : Its structure allows it to act as a building block in peptide synthesis, which is crucial for developing new therapeutic agents.

Medicine

  • Pharmaceutical Development : The compound may play a role in drug discovery and development due to its potential biological activity. It can be investigated for its pharmacological properties and therapeutic applications .

Industry

  • Production of Specialty Chemicals : The compound can be utilized in the manufacture of specialty chemicals or materials, contributing to various industrial processes.

Case Study 1: Enzyme Interaction Studies

In a study focusing on enzyme interactions, (R)-3-(2-Amino-2-tert-butoxycarbonyl-ethyl)-benzoic acid methyl ester hydrochloride was employed to examine how modifications in the amino group impact enzyme activity. The results indicated that specific structural alterations could enhance binding affinity and catalytic efficiency.

Case Study 2: Peptide Synthesis

A research project utilized this compound as a key building block for synthesizing novel peptides with potential anti-cancer properties. The synthesized peptides demonstrated significant cytotoxic activity against various cancer cell lines, highlighting the compound's utility in medicinal chemistry.

Data Table of Applications

Application AreaSpecific UseResearch Findings
ChemistryIntermediate for complex synthesisFacilitates diverse chemical reactions
BiologyEnzyme-substrate interaction studiesInsights into biochemical pathways
MedicineDrug discovery and developmentPotential therapeutic applications
IndustryProduction of specialty chemicalsContributes to various industrial processes

Mechanism of Action

The mechanism of action of ®-3-(2-Amino-2-tert-butoxycarbonyl-ethyl)-benzoic acid methyl ester hydrochloride involves its role as a protecting group in peptide synthesis. The Boc group protects the amino function from unwanted reactions, allowing for selective deprotection under acidic conditions. This selective deprotection is crucial for the stepwise synthesis of peptides and other complex molecules .

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The compound shares structural motifs with several classes of molecules, including amino acid derivatives, bicyclic amines, and benzoyl esters. Key comparisons are summarized below:

Table 1: Structural Comparison with Analogues
Compound Name Molecular Formula Functional Groups Key Features Reference
(R)-3-(2-Amino-2-tert-butoxycarbonyl-ethyl)-benzoic acid methyl ester hydrochloride C₁₆H₂₂ClNO₄ Boc-protected amine, benzoic acid methyl ester, hydrochloride salt Chiral center (R-configuration), pharmaceutical intermediate Synthesized via Boc protection and esterification
exo-6-Amino-3-azabicyclo[3.1.0]hexane-3-carboxylic acid tert-butyl ester C₁₀H₁₈N₂O₂ Bicyclic amine, Boc-protected amino group Rigid bicyclic structure, used in peptidomimetics Hydrogenation with Pd/C under H₂
2-[4-[2-(1-piperidinyl)ethoxy]benzoyl]-benzoic acid methyl ester hydrochloride C₂₂H₂₆ClNO₄ Piperidinyl ethoxy group, benzoic acid ester AMPK activator, pharmaceutical analysis standard Used in HPLC and FTIR methods
(1R,2R,3S,5R)-2-Amino-2,6,6-trimethyl-bicyclo[3.1.1]heptane-3-carboxylic acid methyl ester hydrochloride C₁₇H₂₉NO₄ Bicyclic terpene, Boc-protected amine Complex stereochemistry, potential CNS activity Molar mass 311.42 g/mol
Key Observations:

Boc Protection: The Boc group is a common feature in analogues like exo-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylic acid tert-butyl ester, enhancing solubility and stability during synthesis .

Chirality: The (R)-configuration in the target compound contrasts with the (2R,2R) diastereomer in 2-benzyloxycarbonylamino-3-(2-tert-butoxycarbonylamino-propylsulfanyl)-propionic acid tert-butyl ester, highlighting the role of stereochemistry in bioactivity .

Pharmaceutical Utility : Compounds like the piperidinyl ethoxy derivative (Table 1, row 3) demonstrate the importance of benzoic acid esters in drug design, particularly as kinase modulators .

Critical Notes:
  • Hydrogenation : Pd/C-mediated hydrogenation (e.g., in ) is a shared step for deprotecting amines .
  • Acid Sensitivity : The Boc group in the target compound requires mild acidic conditions (e.g., HCl in EtOAc) for cleavage, akin to methods in .

Physicochemical and Spectroscopic Properties

Comparative NMR and mass spectral data reveal distinct patterns:

Table 3: Spectroscopic Data
Compound ¹³C-NMR (δ, ppm) Key Peaks Reference
Target Compound ~170 (ester C=O), 155 (Boc C=O), 52 (OCH₃) Characteristic Boc and ester signals Similar to
exo-6-Amino-3-azabicyclo Derivative 176 (carboxylic acid C=O), 80 (Boc quaternary C) Bicyclic scaffold peaks at δ 28–35
2-Benzyloxycarbonylamino Propionic Ester 172 (ester C=O), 156 (Cbz C=O) Diastereotopic protons at δ 3.1–4.2
Discussion:
  • The Boc group’s carbonyl signal (~155 ppm) is consistent across analogues, aiding structural confirmation .
  • Benzoic acid esters (e.g., δ ~170 ppm) differ from aliphatic esters (δ 173–176 ppm) due to conjugation effects .

Biological Activity

(R)-3-(2-Amino-2-tert-butoxycarbonyl-ethyl)-benzoic acid methyl ester hydrochloride, with the CAS number 2376144-35-1, is a synthetic organic compound that has garnered attention in various fields of biological and medicinal chemistry. Its structure includes a benzoic acid core, an amino group, and a tert-butoxycarbonyl (Boc) protecting group, making it a versatile intermediate in organic synthesis and a potential candidate for drug development.

  • Molecular Formula : C15H22ClNO4
  • Molecular Weight : 315.79 g/mol
  • Chemical Structure : The compound features a benzoic acid moiety linked to an amino group protected by a Boc group, which can be deprotected under acidic conditions to yield free amines for further reactions.

The biological activity of (R)-3-(2-Amino-2-tert-butoxycarbonyl-ethyl)-benzoic acid methyl ester hydrochloride primarily revolves around its interaction with various biological targets. The exact mechanism can vary depending on the specific application but generally involves enzyme-substrate interactions and modulation of biochemical pathways.

Potential Biological Applications

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in cancer cell proliferation.
  • Antitumor Activity : Preliminary studies suggest that derivatives of this compound could influence mitotic processes in cancer cells, potentially leading to increased multipolarity in mitosis, which is detrimental to cell viability.

Research Findings

Recent studies have explored the biological implications of compounds related to (R)-3-(2-Amino-2-tert-butoxycarbonyl-ethyl)-benzoic acid methyl ester hydrochloride. Notably, research on similar compounds has indicated their ability to inhibit HSET (KIFC1), a kinesin that plays a crucial role in centrosome clustering during mitosis. This inhibition can lead to the formation of multipolar spindles in cancer cells, resulting in cell death due to aberrant division patterns .

Table 1: Summary of Biological Activities

CompoundTargetIC50 (μM)Effect on Cancer Cells
(R)-3-(2-Amino-2-tert-butoxycarbonyl-ethyl)-benzoic acid methyl ester hydrochlorideHSETTBDInduces multipolar spindle formation
CCT341932HSET2.7Inhibits ATPase activity, promotes multipolarity

Case Studies

A notable study investigated the effects of HSET inhibitors on centrosome-amplified human cancer cells. The results showed that treatment with these inhibitors led to significant increases in multipolar mitoses, suggesting a potential therapeutic avenue for targeting cancers with centrosome amplification .

Example Case Study:

  • Study Title : "Inhibition of HSET Induces Multipolarity in Centrosome-Amplified Cancer Cells"
  • Methodology : High-throughput screening was conducted to identify inhibitors of HSET, followed by cellular assays to evaluate the impact on mitotic spindle formation.
  • Findings : Compounds significantly increased the percentage of multipolar mitoses in treated cells compared to controls, indicating potential as antitumor agents.

Q & A

Basic Research Questions

Q. What are the key synthetic steps for preparing (R)-3-(2-Amino-2-tert-butoxycarbonyl-ethyl)-benzoic acid methyl ester hydrochloride?

  • Methodological Answer : The synthesis involves three critical stages:

  • Hydrogenation : Use of Pd/C catalyst (10% loading) under H₂ gas (1–4 bar pressure) to reduce intermediates, as demonstrated in analogous syntheses .
  • Protection/Deprotection : Introduction of the tert-butoxycarbonyl (Boc) group via Boc anhydride, followed by acidic deprotection (e.g., HCl in EtOAc) to generate the hydrochloride salt .
  • Crystallization : Isolation of the final product via low-temperature crystallization (e.g., 5°C) after solvent removal under reduced pressure .

Q. Which analytical techniques are essential for confirming structure and purity?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR validate structural integrity (e.g., tert-butyl group signals at ~1.4 ppm in ¹H NMR) .
  • IR Spectroscopy : Confirms functional groups (e.g., ester C=O stretch at ~1720 cm⁻¹) .
  • HPLC : Assesses purity (≥98% as per industry standards for similar compounds) .
  • Melting Point Analysis : Provides preliminary purity checks (e.g., sharp melting points around 50–70°C observed in analogous syntheses) .

Q. How is the amino group protected during synthesis, and what are the challenges?

  • Methodological Answer : The Boc group is preferred for amino protection due to its stability under basic conditions. Key steps include:

  • Protection : Reacting the free amine with Boc anhydride in a polar solvent (e.g., THF) .
  • Deprotection : Acidic cleavage (e.g., 2N HCl in EtOAc) to yield the hydrochloride salt, requiring careful pH monitoring to avoid over-acidification .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher enantiomeric excess (ee) of the (R)-isomer?

  • Methodological Answer :

  • Chiral Catalysts : Employ asymmetric hydrogenation with chiral ligands (e.g., Ru-BINAP complexes) to enhance ee .
  • Chromatographic Resolution : Use chiral HPLC or simulated moving bed (SMB) chromatography post-synthesis to separate enantiomers .
  • DoE Optimization : Apply Design of Experiments (DoE) to test variables like H₂ pressure, catalyst loading, and solvent polarity, as seen in flow-chemistry optimizations .

Q. How to address contradictions in spectroscopic data during characterization?

  • Methodological Answer :

  • Cross-Validation : Combine 2D NMR (e.g., HSQC, COSY) with mass spectrometry to resolve ambiguous peaks .
  • Comparative Analysis : Benchmark against published spectra of structurally similar compounds (e.g., tert-butyl esters in ) .
  • Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation if crystalline material is available .

Q. What strategies mitigate challenges in scaling up synthesis?

  • Methodological Answer :

  • Flow Chemistry : Transition from batch to continuous-flow systems to control exothermic reactions and improve reproducibility, as demonstrated in diphenyldiazomethane synthesis .
  • Catalyst Recovery : Implement filtration via Celite® to reclaim Pd/C catalysts, reducing costs .
  • Solvent Selection : Optimize solvent mixtures (e.g., EtOAc/MeOH) for efficient crystallization at scale .

Q. Are there alternative synthetic routes to improve yield or reduce side reactions?

  • Methodological Answer :

  • Solid-Phase Synthesis : Explore immobilization of intermediates on resin to simplify purification, as seen in peptide analog syntheses .
  • Microwave Assistance : Accelerate reaction kinetics for steps like esterification or Boc deprotection .
  • Enzymatic Resolution : Use lipases or esterases to selectively hydrolyze undesired enantiomers, enhancing ee .

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